molecular formula C17H16N4O3S B11097183 2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide

2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B11097183
M. Wt: 356.4 g/mol
InChI Key: VAVVRIXQJVSTJK-UHFFFAOYSA-N
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Description

2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides

Preparation Methods

The synthesis of 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-nitroaniline with ethylsulfanyl acetic acid under specific conditions to form the intermediate product. This intermediate is then cyclized to form the benzimidazole ring, followed by acetylation to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, disrupting their normal function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. Additionally, the ethylsulfanyl group can interact with thiol groups in proteins, affecting their activity .

Comparison with Similar Compounds

2-[2-(ETHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]-N-(2-NITROPHENYL)ACETAMIDE is unique due to its combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C17H16N4O3S/c1-2-25-17-19-12-7-3-5-9-14(12)20(17)11-16(22)18-13-8-4-6-10-15(13)21(23)24/h3-10H,2,11H2,1H3,(H,18,22)

InChI Key

VAVVRIXQJVSTJK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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